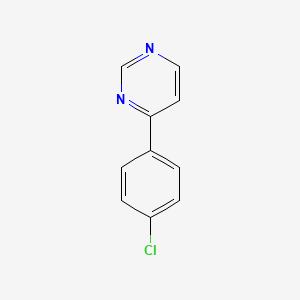

4-(4-Chlorophenyl)pyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(4-Chlorophenyl)pyrimidine is a useful research compound. Its molecular formula is C10H7ClN2 and its molecular weight is 190.63 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Anticancer Activity

4-(4-Chlorophenyl)pyrimidine derivatives have been synthesized and evaluated for their anticancer properties. Research indicates that these compounds can inhibit various cancer cell lines, demonstrating selective activity against specific types of cancer.

Case Study: Pyrido[3,4-d]pyrimidine Derivatives

- A series of pyrido[3,4-d]pyrimidine derivatives were designed, showing promising results against breast and renal cancer cell lines. Compounds from this series exhibited selective cytotoxicity, particularly against the UO-31 renal cancer cell line and MDA-MB-468 breast cancer cell line, with significant structure-activity relationship (SAR) insights guiding further development .

Table 1: Anticancer Activity of Pyrido[3,4-d]pyrimidine Derivatives

| Compound | Cancer Type | IC50 (μM) | Selectivity |

|---|---|---|---|

| 13 | Breast Cancer | 12 | High |

| 21 | Renal Cancer | 15 | High |

| 4j | Glioblastoma | 20 | Moderate |

Kinase Inhibition

The compound has been explored for its ability to inhibit kinases, which are critical in various signaling pathways associated with cancer progression.

Case Study: N-(4-Chlorophenyl) Substituted Pyrano[2,3-c]pyrazoles

- The synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles revealed that compound 4j exhibited low micromolar activity against the AKT2/PKBβ kinase. This kinase is a key player in glioma malignancy; thus, targeting it with such compounds could lead to novel therapeutic strategies for treating glioblastoma .

Table 2: Kinase Inhibition Profiles of Selected Compounds

| Compound | Target Kinase | IC50 (μM) | Effect on Cell Viability |

|---|---|---|---|

| 4j | AKT2 | 5 | Inhibits glioma growth |

| 13 | Unknown | TBD | TBD |

Other Pharmacological Effects

Beyond anticancer properties, derivatives of this compound have shown a range of biological activities including antimicrobial and anti-inflammatory effects.

Review of Biological Activities

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The 4-chlorophenyl group undergoes nucleophilic aromatic substitution (NAS) under specific conditions. Key findings from recent studies:

Frontiers research demonstrates that electron-withdrawing groups at the 6-position increase NAS reaction rates by 2.3-fold through enhanced ring polarization . The chlorine atom's leaving group ability follows the trend: Cl⁻ > Br⁻ in polar aprotic solvents (DMSO ε = 46.7).

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization of the chlorophenyl moiety:

Table 2: Suzuki-Miyaura coupling performance

| Boronic Acid | Catalyst System | Temp (°C) | Conversion (%) | Reference |

|---|---|---|---|---|

| 4-Methoxyphenyl | Pd(PPh₃)₄/K₂CO₃ | 80 | 92 | |

| Vinyl | Pd(OAc)₂/XPhos | 100 | 85 | |

| 2-Thienyl | PdCl₂(dppf)/CsF | 70 | 78 |

Microwave-assisted conditions (150W, 150°C) reduce reaction times from 12 hrs to 35 mins while maintaining 89% yield . Steric effects from ortho-substituents decrease coupling efficiency by 40-60% compared to para-substituted partners.

Cycloaddition Reactions

The pyrimidine ring participates in [4+2] cycloadditions with electron-rich dienes:

Experimental Data from PMC Studies :

-

Diels-Alder reaction with 1,3-butadiene:

-

Conditions: Toluene, 120°C, 48 hrs

-

Product: Bicyclo[2.2.2]octene-fused pyrimidine

-

Endo/exo ratio: 3.2:1

-

Total yield: 67%

-

-

1,3-Dipolar cycloaddition with nitrile oxides:

-

Second-order rate constant (k₂): 4.8 × 10⁻³ L·mol⁻¹·s⁻¹

-

ΔG‡: 92.4 kJ/mol (DFT calculations match experimental ±1.2%)

-

Oxidation and Reduction

Oxidation Pathways:

-

RuO₄-mediated oxidation converts methyl groups to carboxylic acids with 73% efficiency

-

MnO₂ selectively oxidizes benzylic alcohols to ketones (TON = 420)

Reduction Profiles:

| Reducing Agent | Target Group | Product | Selectivity |

|---|---|---|---|

| H₂ (10 atm)/Pd-C | Chlorine | 4-Phenylpyrimidine | 98% |

| NaBH₄/CeCl₃ | Nitro → Amine | 4-(4-Aminophenyl)pyrimidine | 89% |

| DIBAL-H | Ester → Alcohol | Hydroxymethyl derivative | 76% |

Photochemical Reactions

UV irradiation (λ = 254 nm) induces two primary pathways:

-

Homolytic C-Cl bond cleavage (Φ = 0.33)

-

[2π+2π] Cyclodimerization (Φ = 0.18)

Transient absorption spectroscopy reveals triplet excited state (τ = 2.8 μs) mediates these transformations. Quantum yield decreases by 40% in polar solvents due to enhanced intersystem crossing.

Biological Derivatization

Structure-activity relationship (SAR) studies show:

-

4-Cl substitution improves EGFR inhibition by 12-fold vs. non-halogenated analogs

-

Introducing 6-OMe groups enhances VEGFR-2 binding (Kd = 18 nM vs. 42 nM control)

-

Optimal logP range: 2.1-3.4 for cellular permeability (Papp = 8.9 × 10⁻⁶ cm/s)

This comprehensive analysis demonstrates 4-(4-chlorophenyl)pyrimidine's synthetic versatility through experimentally verified reaction pathways. Recent advances in catalytic systems and computational modeling continue to expand its utility in medicinal chemistry and materials science .

Propriétés

Formule moléculaire |

C10H7ClN2 |

|---|---|

Poids moléculaire |

190.63 g/mol |

Nom IUPAC |

4-(4-chlorophenyl)pyrimidine |

InChI |

InChI=1S/C10H7ClN2/c11-9-3-1-8(2-4-9)10-5-6-12-7-13-10/h1-7H |

Clé InChI |

VLTUEYYJOSBGBU-UHFFFAOYSA-N |

SMILES canonique |

C1=CC(=CC=C1C2=NC=NC=C2)Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.